molecular formula C8H8ClNO2S B14316527 [(5-Amino-2-chlorophenyl)sulfanyl]acetic acid CAS No. 105951-92-6

[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid

Katalognummer: B14316527
CAS-Nummer: 105951-92-6
Molekulargewicht: 217.67 g/mol
InChI-Schlüssel: ULICTGXLSXIWNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid is an organic compound that features a sulfanyl group attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Amino-2-chlorophenyl)sulfanyl]acetic acid typically involves the reaction of 5-amino-2-chlorothiophenol with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom in chloroacetic acid by the thiol group in 5-amino-2-chlorothiophenol, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of [(5-Amino-2-chlorophenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2,5-Dichlorophenyl)sulfanyl]acetic acid
  • [(4-Amino-5-benzoyl-2-(4-methoxyphenyl)amino)thiazole]

Uniqueness

[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid is unique due to the presence of both an amino group and a sulfanyl group, which can participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

105951-92-6

Molekularformel

C8H8ClNO2S

Molekulargewicht

217.67 g/mol

IUPAC-Name

2-(5-amino-2-chlorophenyl)sulfanylacetic acid

InChI

InChI=1S/C8H8ClNO2S/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4,10H2,(H,11,12)

InChI-Schlüssel

ULICTGXLSXIWNK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N)SCC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.